molecular formula C10H9ClN2O2S B12110074 Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate

Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B12110074
M. Wt: 256.71 g/mol
InChI Key: KZWHHGTWQMAWIX-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9ClN2O2S. It is a derivative of thienopyrimidine, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate typically involves the reaction of 4-chloro-6-methylthieno[2,3-d]pyrimidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

    Oxidation and Reduction:

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H9ClN2O2S

Molecular Weight

256.71 g/mol

IUPAC Name

ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C10H9ClN2O2S/c1-3-15-10(14)8-12-7(11)6-4-5(2)16-9(6)13-8/h4H,3H2,1-2H3

InChI Key

KZWHHGTWQMAWIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(S2)C)C(=N1)Cl

Origin of Product

United States

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